1-Isobutyl-1H-benzimidazole-2-thiol 1-Isobutyl-1H-benzimidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 55489-14-0
VCID: VC5629001
InChI: InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
SMILES: CC(C)CN1C2=CC=CC=C2NC1=S
Molecular Formula: C11H14N2S
Molecular Weight: 206.31

1-Isobutyl-1H-benzimidazole-2-thiol

CAS No.: 55489-14-0

Cat. No.: VC5629001

Molecular Formula: C11H14N2S

Molecular Weight: 206.31

* For research use only. Not for human or veterinary use.

1-Isobutyl-1H-benzimidazole-2-thiol - 55489-14-0

Specification

CAS No. 55489-14-0
Molecular Formula C11H14N2S
Molecular Weight 206.31
IUPAC Name 3-(2-methylpropyl)-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
Standard InChI Key PDEPCYZELSULEW-UHFFFAOYSA-N
SMILES CC(C)CN1C2=CC=CC=C2NC1=S

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The benzimidazole core consists of a fused benzene and imidazole ring, with the isobutyl group (-CH2_2CH(CH3_3)2_2) at N1 and a thiol moiety at C2 (Figure 1). The isobutyl substituent introduces steric bulk, which may influence binding interactions in biological systems, while the thiol group enables redox activity and hydrogen bonding . X-ray crystallography data for the compound are unavailable, but analog structures suggest a planar benzimidazole system with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Physicochemical Properties of 1-Isobutyl-1H-benzimidazole-2-thiol

PropertyValueSource
Molecular FormulaC11H14N2S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{S}
Molecular Weight206.307 g/mol
Exact Mass206.088 Da
LogP2.98
Topological Polar Surface Area56.62 Ų
Hazard ClassificationIrritant

Synthesis and Derivatization

Synthetic Routes

The synthesis of benzimidazole-2-thiol derivatives typically begins with o-phenylenediamine, which undergoes cyclocondensation with carbon disulfide (CS2\text{CS}_2) in alkaline conditions. For example, Argirova et al. synthesized 1H-benzimidazole-2-thiol by refluxing o-phenylenediamine with CS2\text{CS}_2 and potassium hydroxide in ethanol-water . Introducing the isobutyl group likely involves alkylation of the benzimidazole nitrogen using isobutyl bromide or similar electrophiles .

Reaction Scheme 1: Proposed Synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol

o-Phenylenediamine+CS2KOH, EtOH/H2O1H-Benzimidazole-2-thiolIsobutyl bromide1-Isobutyl-1H-benzimidazole-2-thiol\text{o-Phenylenediamine} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH/H}_2\text{O}} \text{1H-Benzimidazole-2-thiol} \xrightarrow{\text{Isobutyl bromide}} \text{1-Isobutyl-1H-benzimidazole-2-thiol}

Biological Activities and Mechanisms

Antiparasitic Activity

Benzimidazole-2-thiol derivatives exhibit potent anthelmintic activity against Trichinella spiralis, a parasitic nematode. In vitro studies by Argirova et al. demonstrated that hydrazone derivatives of 1H-benzimidazole-2-thiol achieved 100% larval mortality at 50–100 mg/mL within 24 hours, outperforming albendazole and ivermectin . While direct data on 1-isobutyl-1H-benzimidazole-2-thiol are lacking, its structural similarity suggests comparable efficacy via inhibition of tubulin polymerization, a mechanism common to benzimidazole anthelmintics .

Antimicrobial Properties

2-Mercaptobenzimidazole derivatives show broad-spectrum antimicrobial activity. Al-kaissi et al. reported that alkylated analogs, including phenethylthio derivatives, inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16–1 µg/mL . The isobutyl group may enhance lipophilicity, promoting membrane penetration and intracellular targeting .

Table 2: Biological Activities of Benzimidazole-2-thiol Derivatives

DerivativeActivityMIC or EfficacySource
2-(Phenethylthio)-1H-benzimidazoleAntibacterial (S. aureus)16 µg/mL
Benzimidazol-2-yl hydrazonesAnthelmintic (T. spiralis)100% mortality
5-Bromo-2-styrylbenzimidazoleAntifungal (C. albicans)1–4 µg/mL

Applications and Future Directions

Pharmaceutical Development

The compound’s anthelmintic and antimicrobial properties position it as a lead candidate for neglected tropical disease drug discovery. Hybrid derivatives combining the benzimidazole core with thiadiazole or oxadiazole moieties show enhanced efficacy and warrant further exploration .

Material Science

Sulfur-rich benzimidazoles may serve as ligands in catalytic systems or precursors for conductive polymers, though these applications remain underexplored .

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